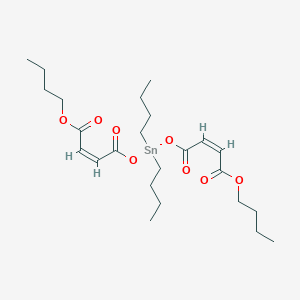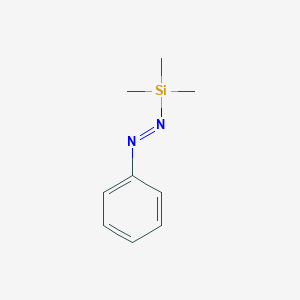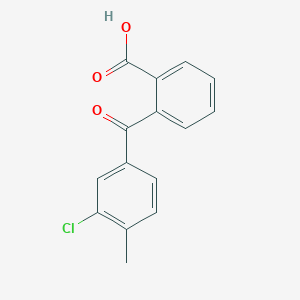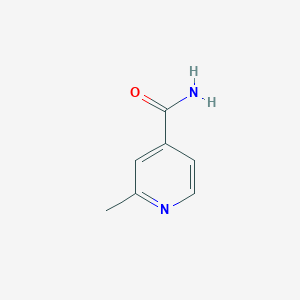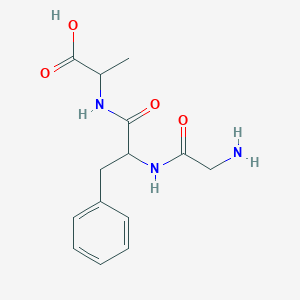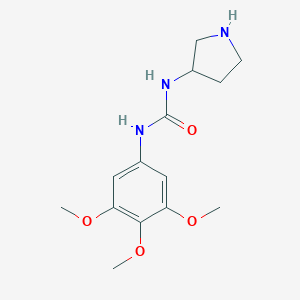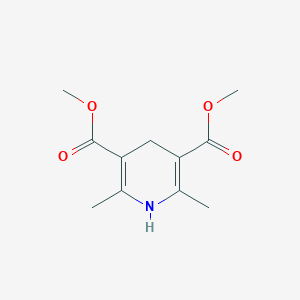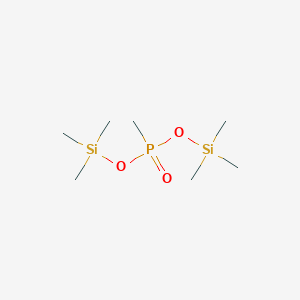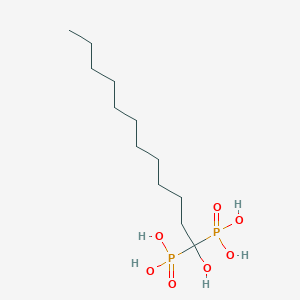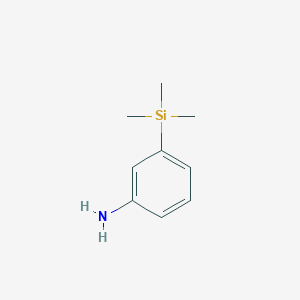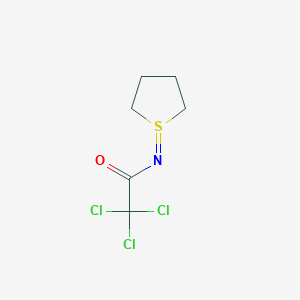
2-Aziridinone, 1,3-di-1-adamantyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aziridinone, 1,3-di-1-adamantyl- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a member of the aziridine family, which is known for its ability to react with various nucleophiles and electrophiles. In
作用机制
The mechanism of action of 2-Aziridinone, 1,3-di-1-adamantyl- is not fully understood. However, studies have shown that the compound is able to react with various nucleophiles and electrophiles, which may contribute to its biological activity. Additionally, the compound has been shown to induce DNA damage, which may be responsible for its antitumor properties.
生化和生理效应
Studies have shown that 2-Aziridinone, 1,3-di-1-adamantyl- has a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and induce DNA damage in cancer cells. Additionally, the compound has been shown to have antibacterial and antiviral properties, which may be due to its ability to react with nucleophiles and electrophiles.
实验室实验的优点和局限性
One advantage of using 2-Aziridinone, 1,3-di-1-adamantyl- in lab experiments is its unique chemical properties. The compound is able to react with various nucleophiles and electrophiles, which makes it a versatile reagent for many types of experiments. Additionally, the compound has been shown to possess antitumor, antibacterial, and antiviral properties, which make it a promising candidate for drug development. One limitation of using 2-Aziridinone, 1,3-di-1-adamantyl- in lab experiments is its potential toxicity. The compound has been shown to induce DNA damage, which may be harmful to cells if used in high concentrations.
未来方向
There are many potential future directions for research on 2-Aziridinone, 1,3-di-1-adamantyl-. One area of research is in the development of new drugs and therapies. The compound has shown promise in treating cancer, bacterial infections, and viral infections, and further research could lead to the development of new treatments for these diseases. Additionally, research could focus on the synthesis of new materials using 2-Aziridinone, 1,3-di-1-adamantyl-. The unique chemical properties of the compound make it a promising candidate for the development of new polymers and dendrimers. Finally, research could focus on the mechanism of action of 2-Aziridinone, 1,3-di-1-adamantyl-. Further studies could help to elucidate the compound's biological activity and potentially lead to the development of new drugs and therapies.
合成方法
The synthesis of 2-Aziridinone, 1,3-di-1-adamantyl- can be achieved through several methods. One of the most common methods is the reaction of 1,3-di-1-adamantylamine with phosgene or triphosgene. The reaction results in the formation of 2-Aziridinone, 1,3-di-1-adamantyl- with a yield of up to 90%. Other methods include the reaction of 1,3-di-1-adamantylamine with isocyanates or the reaction of 1,3-di-1-adamantylisocyanate with aziridines.
科学研究应用
2-Aziridinone, 1,3-di-1-adamantyl- has been studied extensively for its potential applications in various fields of science. One of the main areas of research is in the development of new drugs and therapies. The compound has been shown to possess antitumor, antibacterial, and antiviral properties, which make it a promising candidate for drug development. Additionally, 2-Aziridinone, 1,3-di-1-adamantyl- has been studied for its potential use in the synthesis of new materials, such as polymers and dendrimers.
属性
CAS 编号 |
17385-51-2 |
|---|---|
产品名称 |
2-Aziridinone, 1,3-di-1-adamantyl- |
分子式 |
C22H31NO |
分子量 |
325.5 g/mol |
IUPAC 名称 |
1,3-bis(1-adamantyl)aziridin-2-one |
InChI |
InChI=1S/C22H31NO/c24-20-19(21-7-13-1-14(8-21)3-15(2-13)9-21)23(20)22-10-16-4-17(11-22)6-18(5-16)12-22/h13-19H,1-12H2 |
InChI 键 |
GNOWFORRVQUOOE-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4C(=O)N4C56CC7CC(C5)CC(C7)C6 |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C4C(=O)N4C56CC7CC(C5)CC(C7)C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



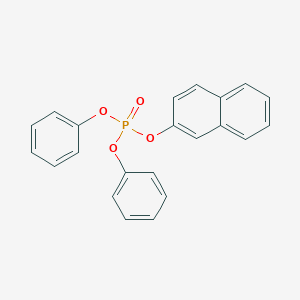
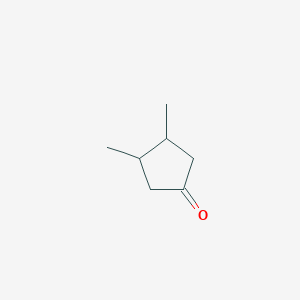
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
